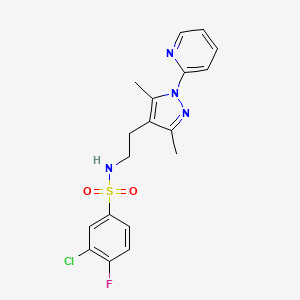
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18ClFN4O2S and its molecular weight is 408.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that exhibits significant pharmacological potential. This compound belongs to a class of sulfonamides and features a pyrazole ring and a pyridine moiety, which contribute to its biological activities. Its molecular formula is C19H21ClN4O2S, and it is known for its role as a glycine transporter 1 (GlyT1) inhibitor, implicating it in various central nervous system disorders.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the reuptake of glycine in the synaptic cleft. By blocking GlyT1, it enhances glycine signaling, which is crucial for neurotransmission. This action has therapeutic implications for conditions such as schizophrenia and other mood disorders, where glycine levels are often dysregulated. Studies have shown that treatment with this compound can increase cerebrospinal fluid glycine concentrations in animal models, suggesting its potential efficacy in clinical applications.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Pyrazole derivatives have demonstrated promise in inhibiting the growth of various cancer cell lines, including breast and lung cancers. The sulfonamide group is known for its antibacterial properties, and compounds containing these moieties are being explored for their anticancer potential .
- Neuroprotective Effects : By modulating glycine levels, this compound may also exhibit neuroprotective effects, potentially benefiting neurodegenerative conditions .
Research Findings
Recent studies have highlighted the significance of this compound in various research contexts:
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits GlyT1 activity, leading to increased extracellular glycine levels. This enhancement has been correlated with improved synaptic transmission in neuronal cultures.
In Vivo Studies
Animal model studies indicate that administration of this compound results in significant increases in cerebrospinal fluid glycine concentrations. These findings support its potential use in treating disorders characterized by impaired glycinergic signaling .
Case Studies
Several case studies have investigated the effects of this compound on specific conditions:
- Schizophrenia : A study involving animal models of schizophrenia showed that treatment with the compound resulted in behavioral improvements associated with enhanced glycinergic neurotransmission.
- Cancer Cell Lines : In studies using breast and lung cancer cell lines, this compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-12-15(13(2)24(23-12)18-5-3-4-9-21-18)8-10-22-27(25,26)14-6-7-17(20)16(19)11-14/h3-7,9,11,22H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGKDXWKNYUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














